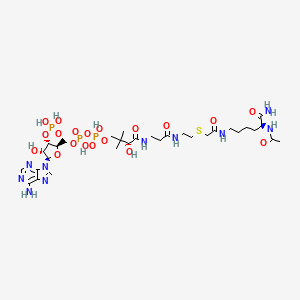
Ac-Lys(CoA)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-Lysine-Coenzyme A-Amide (Ac-Lys(CoA)-NH2) is a compound that plays a significant role in various biochemical processes. It is a derivative of lysine, an essential amino acid, and coenzyme A, a crucial cofactor in metabolic pathways. This compound is involved in post-translational modifications, particularly in the acetylation of proteins, which can affect their function, stability, and interaction with other molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Lysine-Coenzyme A-Amide typically involves the acetylation of lysine residues using acetyl-coenzyme A. The reaction is catalyzed by lysine acetyltransferases, which transfer the acetyl group from acetyl-coenzyme A to the ε-amino group of lysine. The reaction conditions often include a buffered aqueous solution with a pH range of 7.5 to 8.5, and the presence of cofactors such as ATP.
Industrial Production Methods: Industrial production of Acetyl-Lysine-Coenzyme A-Amide can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express high levels of lysine acetyltransferases. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the compound. The product is then purified using chromatographic techniques.
Types of Reactions:
Acetylation: The primary reaction involving Acetyl-Lysine-Coenzyme A-Amide is the acetylation of lysine residues in proteins. This reaction is catalyzed by lysine acetyltransferases.
Deacetylation: The reverse reaction, deacetylation, is catalyzed by lysine deacetylases, which remove the acetyl group from lysine residues.
Common Reagents and Conditions:
Acetylation: Acetyl-coenzyme A, lysine acetyltransferases, ATP, and a buffered aqueous solution.
Deacetylation: Lysine deacetylases, NAD+, and a buffered aqueous solution.
Major Products:
Acetylation: Acetylated proteins with modified lysine residues.
Deacetylation: Deacetylated proteins and free acetate.
科学研究应用
Acetyl-Lysine-Coenzyme A-Amide has numerous applications in scientific research:
Chemistry: It is used to study the mechanisms of protein acetylation and deacetylation, as well as the development of inhibitors for lysine acetyltransferases and deacetylases.
Biology: It plays a crucial role in understanding the regulation of gene expression, protein function, and cellular metabolism through post-translational modifications.
Medicine: Research on Acetyl-Lysine-Coenzyme A-Amide contributes to the development of therapeutic agents for diseases such as cancer, where dysregulation of protein acetylation is often observed.
Industry: It is used in the production of biopharmaceuticals and the development of diagnostic tools for detecting acetylated proteins.
作用机制
The mechanism of action of Acetyl-Lysine-Coenzyme A-Amide involves the transfer of an acetyl group from acetyl-coenzyme A to the ε-amino group of lysine residues in proteins. This acetylation can alter the charge, conformation, and interaction of the protein, thereby affecting its function. The molecular targets include histones, transcription factors, and metabolic enzymes. The pathways involved are primarily related to gene expression regulation, chromatin remodeling, and metabolic control.
相似化合物的比较
Acetyl-Coenzyme A: A key molecule in metabolism, involved in the acetylation of various substrates.
Lysine: An essential amino acid that serves as a substrate for acetylation.
Histone Acetyltransferases (HATs): Enzymes that catalyze the acetylation of histones and other proteins.
Uniqueness: Acetyl-Lysine-Coenzyme A-Amide is unique in its ability to specifically target lysine residues for acetylation, thereby playing a critical role in the regulation of protein function and gene expression. Its involvement in both acetylation and deacetylation processes makes it a versatile compound in biochemical research and therapeutic development.
属性
分子式 |
C31H53N10O19P3S |
|---|---|
分子量 |
994.8 g/mol |
IUPAC 名称 |
[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C31H53N10O19P3S/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51)/t18-,19+,23+,24+,25-,30+/m0/s1 |
InChI 键 |
YGZKIOPJGFQDSR-QGSWMBNESA-N |
手性 SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N |
规范 SMILES |
CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


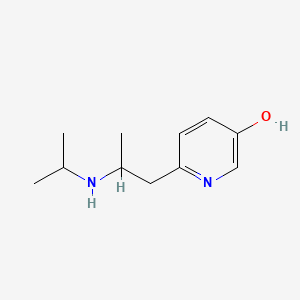
![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B10783092.png)

![N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B10783100.png)
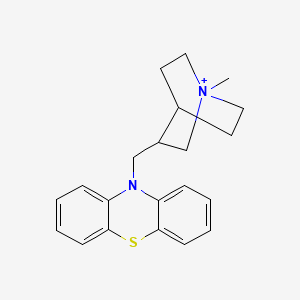
![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-](/img/structure/B10783140.png)
![3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)
![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)

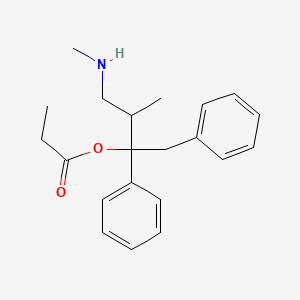
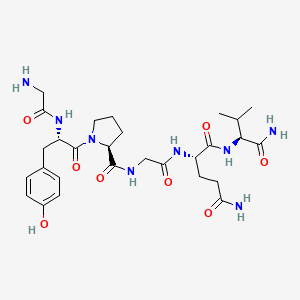
![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)
![2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783182.png)
